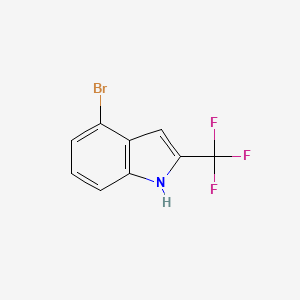

4-Bromo-2-(trifluoromethyl)-1H-indole

Overview

Description

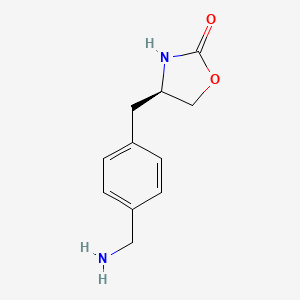

4-Bromo-2-(trifluoromethyl)-1H-indole is a chemical compound with the molecular formula C7H5BrF3N . It is a derivative of aniline, a type of organic compound that contains a phenyl group attached to an amino group .

Synthesis Analysis

The synthesis of this compound involves several chemical reactions. It has been used in the preparation of 2,5-dibromo-(trifluoromethyl)benzene and 5-bromo-2-iodo-(trifluoromethyl)benzene . The exact synthesis process may vary depending on the specific requirements of the reaction .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its molecular formula, C7H5BrF3N . It contains a bromine atom (Br), a trifluoromethyl group (CF3), and an amino group (NH2) attached to a benzene ring .Chemical Reactions Analysis

This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. It has a melting point of 167 °C (dec.) (lit.) . Other properties such as its density, boiling point, and refractive index can also be determined .Scientific Research Applications

Synthesis of Gamma-Carbolines and Heteropolycycles : A study by Zhang and Larock (2003) demonstrated the synthesis of gamma-carboline derivatives using a palladium-catalyzed intramolecular annulation of alkynes, starting from N-substituted 2-bromo-1H-indole-3-carboxaldehydes. This synthesis method offers a pathway for creating various structurally complex compounds (Zhang & Larock, 2003).

Creation of Indolo[2,1-a]isoquinolines : In 2018, Lee et al. developed a method for synthesizing indolo[2,1-a]isoquinolines. This involves a copper-catalyzed C–C coupling and cyclization of 2-(2-Bromoaryl)-1H-indoles with 1,3-diketones, showcasing the versatility of bromo-indole derivatives in complex chemical reactions (Lee, Dao, Kim, & Cho, 2018).

Comprehensive Synthesis of Photoreactive Indole Derivatives : Murai et al. (2012) synthesized 5- and 6-trifluoromethyldiazirinyl indoles from corresponding bromoindole derivatives. These indoles serve as the foundation for the synthesis of various bioactive indole metabolites, important in biological functional analysis (Murai et al., 2012).

Palladium-Catalyzed Reactions in Indole Synthesis : Hegedus et al. (1989) discussed the use of palladium-catalyzed processes in synthesizing tricyclic indole enone, a potential intermediate in the synthesis of ergot alkaloids. This research highlights the significance of bromo-indole derivatives in synthesizing complex organic compounds (Hegedus, Sestrick, Michaelson, & Harrington, 1989).

Development of Indole-Coumarin Hybrids : Kamath et al. (2015) synthesized indole-coumarin hybrids, demonstrating the potential of bromo-indole derivatives in developing novel anticancer drug entities. Their research also included docking studies with the apoptosis-related gene Bcl-2 (Kamath, Sunil, Ajees, Pai, & Das, 2015).

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2-(trifluoromethyl)-1H-indole is the respiratory system . This compound interacts with specific receptors or enzymes in the respiratory system, leading to a series of biochemical reactions.

Mode of Action

It is known to interact with its targets in the respiratory system, leading to changes in cellular function

Biochemical Pathways

The biochemical pathways affected by this compound are not fully known. Given its target, it is likely to affect pathways related to respiratory function. The downstream effects of these pathway alterations would depend on the specific cellular context and the nature of the interaction between the compound and its target .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound, influencing how much of the compound reaches its target, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

Given its target, it is likely to have effects on the function of the respiratory system

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other compounds. For example, the compound should be stored in a cool place and in a well-ventilated area .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-bromo-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF3N/c10-6-2-1-3-7-5(6)4-8(14-7)9(11,12)13/h1-4,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALLXZBCVCULJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695037 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955978-75-3 | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955978-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

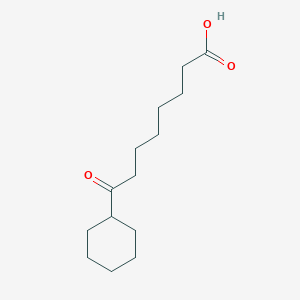

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)

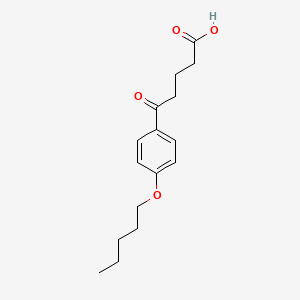

![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)

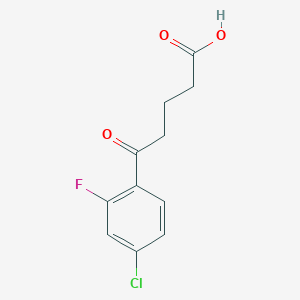

![2-(3',5'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1373316.png)